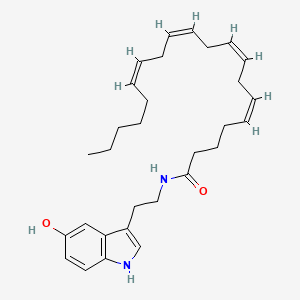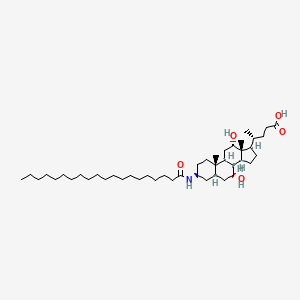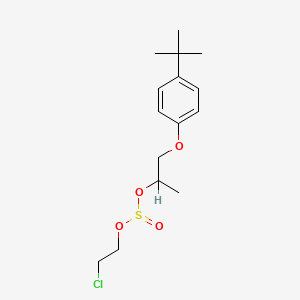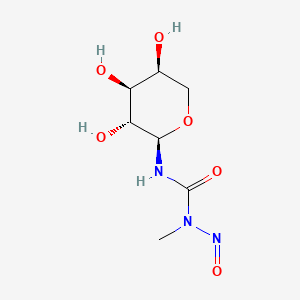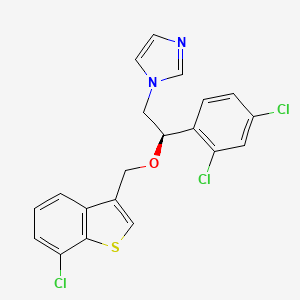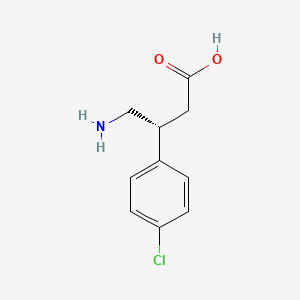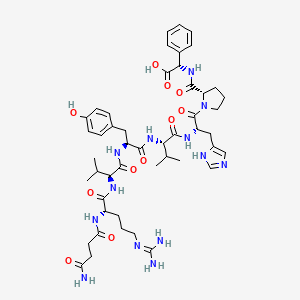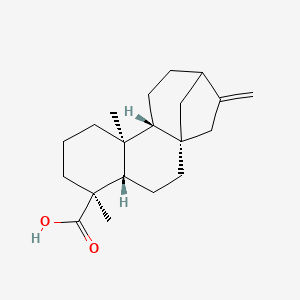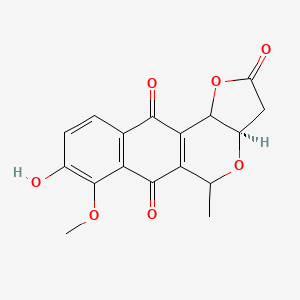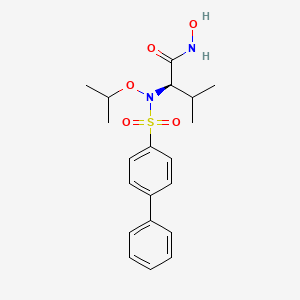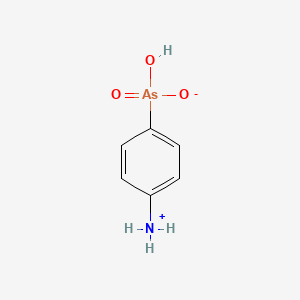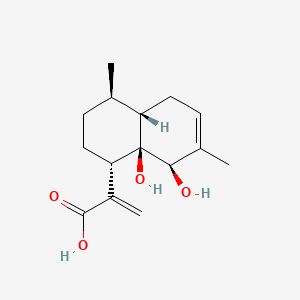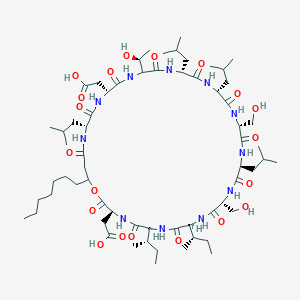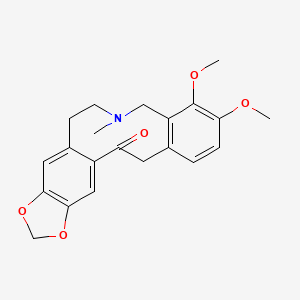
Allocryptopine
Overview
Description
Allocryptopine is a bioactive isoquinoline alkaloid found in various plants of the Papaveraceae family, including Glaucium arabicum, Argemone mexicana, Eschscholtzia, Corydalis, Fumaria, Chelidonium, and Hunnemannia fumariifolia . It is known for its diverse pharmacological properties, including anti-inflammatory, neuroprotective, and anti-arrhythmic effects .
Mechanism of Action
Target of Action
Allocryptopine is an isoquinoline alkaloid that has been found to interact with several targets. It has been shown to inhibit human acetylcholinesterase and butyrylcholinesterase . It also blocks the hERG current in HEK293 cells . Furthermore, it has been found to interact with the CX3CL1–CX3CR1 axis, GNB5, AKT, and NF-κB .
Mode of Action
This compound’s interaction with its targets leads to various changes in cellular processes. For instance, it downregulates upstream chemokine CX3CL1 and GNB5 content, which reduces the phosphorylation of AKT and NF-κB . This, in turn, decreases the degree of apoptosis, thereby improving the inflammatory response in the colon .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to influence the chemokine signaling pathway and apoptosis in the Kyoto Encyclopedia of Genes and Genomes (KEGG) . It also inhibits the CX3CL1/GNB5/AKT2/NF-κB/apoptosis pathway .
Pharmacokinetics
It’s known that this compound is widely present in medicinal herbs , suggesting that it may be well-absorbed and distributed in the body. More research is needed to fully understand the ADME properties of this compound.
Result of Action
The interaction of this compound with its targets and its influence on various biochemical pathways lead to several molecular and cellular effects. For instance, it has been shown to have potential anti-arrhythmic actions in various animal models . It also improves the inflammatory response in the colon by reducing the degree of apoptosis .
Biochemical Analysis
Biochemical Properties
Allocryptopine interacts with multiple biochemical entities. It is involved in various biochemical reactions, particularly those related to its anti-arrhythmic properties
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it exhibits potential anti-inflammatory actions . It downregulates upstream chemokine CX3CL1 and GNB5 content to reduce phosphorylation of AKT and NF-κB, as well as the degree of apoptosis, to improve inflammatory response in the colon .
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound can be widely distributed in tissues and exist as low levels of residue .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to exhibit potential anti-arrhythmic actions in various animal models
Transport and Distribution
This compound can be widely distributed in tissues and exist as low levels of residue
Preparation Methods
Allocryptopine can be isolated from plant sources or synthesized chemically. The isolation process typically involves acidic water extraction from this compound-rich plants . The synthetic route involves the use of L-tyrosine via the (S)-reticulin pathway, which is common in the biosynthesis of isoquinoline alkaloids . Industrial production methods focus on optimizing yield and purity through advanced extraction and purification techniques.
Chemical Reactions Analysis
Allocryptopine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles.
Complex Formation: This compound forms stable complexes with proteins such as human serum albumin and α-1-acid glycoprotein.
Scientific Research Applications
Allocryptopine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying isoquinoline alkaloids and their interactions with various reagents.
Medicine: Explored for its potential therapeutic benefits in treating arrhythmias, inflammatory bowel disease, and neurodegenerative disorders
Industry: Utilized in the development of phytopreparations and natural product-based therapeutics.
Comparison with Similar Compounds
Allocryptopine is structurally similar to protopine, another isoquinoline alkaloid. Both compounds share a benzylisoquinoline core but differ in their functional groups. This compound has an additional methoxy group on the aromatic ring, which contributes to its unique pharmacological properties . Other similar compounds include cryptopine and α-fagarine, which also belong to the isoquinoline alkaloid family .
This compound’s unique combination of pharmacological activities and its structural features make it a valuable compound for various scientific and medical applications.
Properties
IUPAC Name |
7,8-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(23)8-13-4-5-18(24-2)21(25-3)16(13)11-22/h4-5,9-10H,6-8,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBRYAPKQCZIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871677 | |
| Record name | Allocryptopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24240-04-8, 485-91-6, 48216-02-0 | |
| Record name | β-Allocryptopine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24240-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allocryptopine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allocryptopine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Allocryptopine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024240048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allocryptopine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404531 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fagarine I | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Allocryptopine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7,8,15-tetrahydro-3,4-dimethoxy-6-methyl[1,3]benzodioxolo[5,6-e][2]benzazecin-14(6H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allocryptopine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLOCRYPTOPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK27J8ROYB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of allocryptopine?
A1: this compound has the molecular formula C21H23NO5 and a molecular weight of 369.4 g/mol. [, , , ]
Q2: What are the key spectroscopic data points for identifying this compound?
A2: this compound can be identified using IR, NMR, and MS spectroscopic methods. [, , , , ] Crystallographic studies have also been conducted to understand its molecular geometry. [, ]
Q3: How does this compound exert its antiarrhythmic effects?
A3: this compound demonstrates antiarrhythmic effects by:
- Inhibiting the transient outward potassium current (Ito): This effect reduces the likelihood of early afterdepolarizations and subsequent arrhythmias. [, , , ]
- Modulating the slow delayed rectifier potassium current (IKs): This contributes to the regulation of cardiac repolarization and reduces the risk of arrhythmias. []
- Reducing late sodium current (INa,Late): By affecting the inactivation of the sodium channel, ALL helps normalize this current, which is often elevated in conditions like hypertension, contributing to arrhythmia. []
Q4: How does this compound impact hepatic fibrosis?
A4: Studies in animal models suggest ALL might have a protective effect against hepatic fibrosis:
- Anti-injury effects on hepatocytes: It may protect liver cells from damage, thus preventing fibrosis. []
- Improving liver function: It has been shown to ameliorate liver enzyme levels, indicating improved liver function. []
- Inhibiting fibrosis progression: Studies show a reduction in fibrosis markers like collagen and hydroxyproline. []
Q5: What is the role of this compound in combating oral squamous cell carcinoma (OSCC)?
A5: this compound shows promising anticancer activity in OSCC by:
- Suppressing cell proliferation: It reduces the viability and growth rate of OSCC cells. []
- Inhibiting epithelial-mesenchymal transition (EMT): It helps maintain the epithelial characteristics of OSCC cells, hindering their transition to a more invasive mesenchymal phenotype. []
- Modulating the Hedgehog signaling pathway: It disrupts this pathway, which plays a crucial role in cancer development and progression. []
- Influencing m6A RNA methylation: ALL affects the methylation of specific genes, such as PTCH1, involved in the Hedgehog pathway, thus impacting cancer cell behavior. []
Q6: How does this compound interact with DNA?
A6: this compound demonstrates DNA intercalating properties, increasing DNA stability as evidenced by an increased melting temperature (Tm). [] Additionally, it shows selective binding affinity towards different G-quadruplex DNA structures, particularly those formed in the human telomere, suggesting a potential role in targeting these structures for anti-cancer therapies. []
Q7: How does this compound contribute to anti-inflammatory effects?
A7: this compound displays anti-inflammatory properties by:
- Targeting the CX3CL1–CX3CR1 axis: This signaling pathway plays a crucial role in inflammatory responses. []
- Modulating GNB5/AKT/NF-κB signaling: By impacting this pathway, ALL can regulate inflammatory responses and cell survival. []
- Influencing apoptosis: It modulates programmed cell death, which plays a role in resolving inflammation. []
Q8: What are the primary metabolic pathways of this compound?
A8: Studies using rat liver S9 fractions have identified several metabolic pathways for ALL:
- Demethylenation of the 2,3-methylenedioxy group: This reaction involves the removal of a methylene group from the molecule. []
- Demethylation of methoxyl groups: Specifically, demethylation occurs at the 9,10-vicinal methoxyl groups. []
- Cleavage of the methylenedioxy group: This reaction breaks down the methylenedioxy ring structure. []
- Hydroxylation: Addition of hydroxyl groups to the molecule has been observed. []
Q9: How does this compound interact with plasma proteins?
A9: this compound binds to human serum albumin (HSA) and α-1-acid glycoprotein (AAG). This binding appears to be spontaneous and stable. []
Q10: What is currently known about the toxicology and safety profile of this compound?
A10: While ALL shows promising biological activities, more research is needed to understand its full toxicological profile, particularly long-term effects. [, ]
Q11: How can this compound be used as a potential alternative to antibiotics?
A11: Studies indicate that dietary supplementation of Macleaya cordata extract (containing ALL and Protopine) can improve growth performance and liver health in broiler chickens. This suggests potential as an alternative to antibiotics in animal feed. []
Q12: What are the challenges and opportunities in developing this compound as a therapeutic?
A12: Further research is necessary to:
Q13: What analytical techniques are used to study this compound?
A13: Common techniques include:
- High-performance liquid chromatography (HPLC): Often coupled with mass spectrometry (MS), this method is used for separation, identification, and quantification of ALL and its metabolites. [, , , ]
- Gas chromatography-mass spectrometry (GC-MS): This technique is utilized for identifying and quantifying this compound in plant extracts. []
- Spectroscopic methods: IR, NMR, and MS are routinely employed for structural characterization and identification. [, , , , ]
- Microdilution assay: Used to determine the minimum inhibitory concentration (MIC) of this compound against microorganisms. []
- Molecular docking: This computational approach helps to predict the binding affinity and interactions of this compound with target proteins. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


